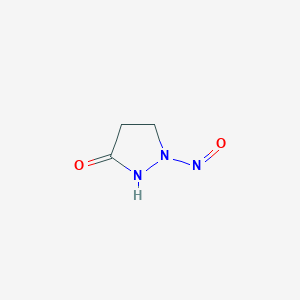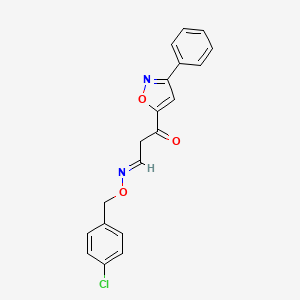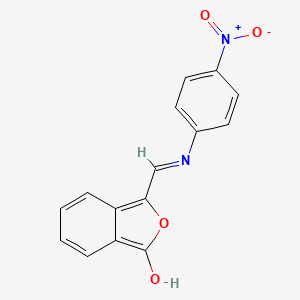
1-Nitrosopyrazolidin-3-one
Übersicht
Beschreibung
This usually involves the IUPAC name, common names, and structural formula. It may also include its appearance and odor .
Synthesis Analysis
This involves the methods used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield .Molecular Structure Analysis
This involves the analysis of the molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, etc .Wissenschaftliche Forschungsanwendungen
Reactivity and Synthetic Applications
The reactivity of nitrosopyrazoles, including compounds similar to 1-Nitrosopyrazolidin-3-one, has been extensively studied. For instance, substituted 4-nitrosopyrazoles have been investigated for their use in the Diels-Alder reaction, a key synthetic method in organic chemistry. This research demonstrated the synthesis of substituted oxazines, pyrazoles, and but-2-en-1-ones via the Diels-Alder reaction, indicating the potential of nitrosopyrazoles as intermediates in creating biologically active molecules (Volkova et al., 2021).
Antimicrobial Activity
A significant area of research for pyrazolidin-3-one derivatives is their antimicrobial activity. Studies have synthesized and evaluated various pyrazolidin-3-one-based compounds for their efficacy against a range of microbial pathogens. For example, novel antimicrobial pyrazolidin-3-one-based compounds and their metal complexes have shown potent activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. This highlights the potential of these compounds in developing new antimicrobial agents to combat drug-resistant pathogens (Maihub et al., 2018).
Antitubercular Activity
The structure-activity relationship and mechanism of action of certain pyrazolidine derivatives have been investigated for their antitubercular properties. Compounds such as CD59 and its analogues were synthesized and evaluated against Mycobacterium tuberculosis, showing significant in vitro activities. These findings underscore the therapeutic potential of pyrazolidin-3-one derivatives in treating tuberculosis, particularly in light of the need for new drugs to overcome resistance (Samala et al., 2014).
Wirkmechanismus
Target of Action
It’s worth noting that pyrazolidinone derivatives, which include 1-nitrosopyrazolidin-3-one, have been employed in various industries and exhibit a range of bioactivities .
Mode of Action
One study suggests that the compound may undergo electrocatalytic degradation in a three-dimensional electrode reactor . This process involves the generation of free radicals, which contribute to the indirect oxidation of the compound .
Biochemical Pathways
Result of Action
It’s worth noting that the compound may undergo electrocatalytic degradation, leading to the formation of reaction intermediates .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-nitrosopyrazolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-3-1-2-6(4-3)5-8/h1-2H2,(H,4,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAYEDCDDWJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311421 | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338393-95-6 | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Isopropyl-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126852.png)
![1-Methoxy-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126860.png)
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine](/img/structure/B3126870.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B3126880.png)



![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B3126911.png)
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B3126916.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3126919.png)
![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)


![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)